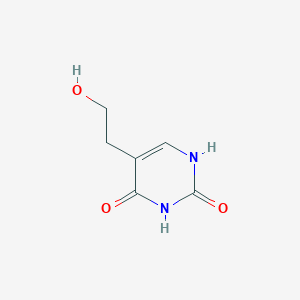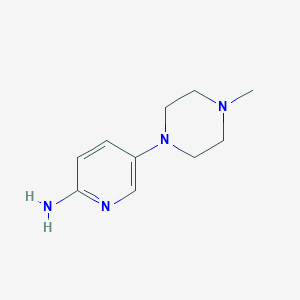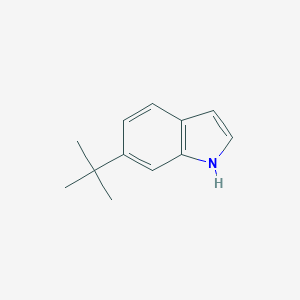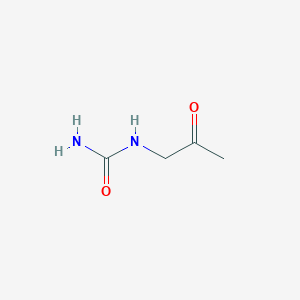![molecular formula C6H5N3O2 B152680 1H-Imidazo[1,2-B]pyrazol-7-carbonsäure CAS No. 135830-13-6](/img/structure/B152680.png)
1H-Imidazo[1,2-B]pyrazol-7-carbonsäure
Übersicht
Beschreibung
1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid is a useful research compound. Its molecular formula is C6H5N3O2 and its molecular weight is 151.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Verbesserte Arzneimittellöslichkeit
Eine Studie hat gezeigt, dass der Ersatz des Indolrings durch ein 1H-Imidazo[1,2-b]pyrazol zu einer deutlich verbesserten Löslichkeit in wässrigen Medien führt, was für die Arzneimittelentwicklung von Vorteil ist .
Entzündungshemmende und krebsfördernde Wirkung
Derivate dieser Verbindung könnten Leitstrukturen für die Synthese neuer Multitarget-Verbindungen darstellen, die mit verschiedenen intrazellulären Signalwegen interferieren, die an Entzündungen und der Entstehung von Krebs beteiligt sind .
Alternative Strategien zur Behandlung von Melanomen
Untersuchungen zeigen, dass bestimmte Imidazo-Pyrazol-Derivate zur Entwicklung wirksamer Strategien zur Behandlung von Melanomen eingesetzt werden könnten, die gegen die aktuellen Therapien resistent sind, das Wachstum von Krebszellen begrenzen und bakteriellen Infektionen entgegenwirken .
Antituberkulose-Potenzial
Imidazol-haltige Verbindungen wurden synthetisiert und auf ihre Antituberkulose-Aktivität gegen Mycobacterium tuberculosis bewertet, wobei einige eine potente Aktivität zeigten .
α-Glucosidase-Inhibitorische Aktivität
Neue Derivate von Imidazo[1,2-b]pyrazol wurden synthetisiert und auf ihre α-Glucosidase-Inhibitorische Aktivität getestet, die für die Diabetesforschung und -behandlung relevant ist .
Wirkmechanismus
Target of Action
Compounds with similar structures have been reported to have diverse bioactivities, suggesting potential targets could be within antimicrobial, anticancer, and anti-inflammatory pathways .
Mode of Action
It has been reported that the compound can be selectively functionalized using a br/mg-exchange, as well as regioselective magnesiations and zincations with tmp-bases . This suggests that the compound may interact with its targets through covalent bonding, leading to changes in the targets’ function .
Biochemical Pathways
Given the broad range of bioactivities associated with similar compounds, it is likely that multiple pathways could be affected .
Result of Action
It has been reported that a substitution of the indole ring with a 1h-imidazo[1,2-b]pyrazole results in significantly improved solubility in aqueous media . This suggests that the compound may have potential applications in improving the solubility of other compounds.
Zukünftige Richtungen
The 1H-imidazo[1,2-b]pyrazole scaffold has shown promise in the field of medicinal chemistry, particularly due to its potential as a non-classical isostere of indole . Future research may focus on further exploring the bioactivities of this compound and its derivatives, as well as its potential applications in the development of new treatments for diseases .
Biochemische Analyse
Biochemical Properties
1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid plays a pivotal role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions involves the enzyme cyclooxygenase (COX), where 1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid acts as an inhibitor, thereby modulating the production of prostaglandins and reducing inflammation. Additionally, this compound has been shown to bind to certain protein kinases, altering their phosphorylation states and affecting downstream signaling pathways .
Cellular Effects
The effects of 1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid on various cell types and cellular processes are profound. In cancer cells, this compound has demonstrated antiproliferative properties by inducing cell cycle arrest and promoting apoptosis. It influences cell signaling pathways such as the MAPK/ERK pathway, leading to altered gene expression and reduced cellular proliferation . Furthermore, 1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid affects cellular metabolism by inhibiting key metabolic enzymes, resulting in decreased ATP production and altered metabolic flux .
Molecular Mechanism
At the molecular level, 1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as COX and protein kinases, inhibiting their activity. This binding is often facilitated by hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex. Additionally, 1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid can modulate gene expression by interacting with transcription factors and altering their binding to DNA . These molecular interactions lead to changes in cellular function and overall biochemical pathways.
Temporal Effects in Laboratory Settings
The stability and degradation of 1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid in laboratory settings have been extensively studied. Over time, this compound exhibits a gradual decrease in activity due to hydrolysis and oxidation. In in vitro studies, the long-term effects of 1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid on cellular function include sustained inhibition of cell proliferation and induction of apoptosis . In vivo studies have shown that the compound’s effects are dose-dependent and can vary with the duration of exposure.
Dosage Effects in Animal Models
In animal models, the effects of 1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid vary with different dosages. At low doses, the compound exhibits minimal toxicity and effectively modulates biochemical pathways. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . Threshold effects are also evident, where a certain dosage is required to achieve significant therapeutic outcomes without adverse effects.
Metabolic Pathways
1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . The compound’s metabolism is crucial for its pharmacokinetics and overall therapeutic efficacy.
Transport and Distribution
The transport and distribution of 1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, the compound can localize to various organelles, including the nucleus and mitochondria, where it exerts its biochemical effects . The distribution of 1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid is influenced by its physicochemical properties, such as solubility and lipophilicity.
Subcellular Localization
1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid exhibits distinct subcellular localization patterns. It is often found in the cytoplasm and nucleus, where it interacts with various biomolecules to modulate their activity. The compound’s localization is directed by specific targeting signals and post-translational modifications, which ensure its proper distribution within the cell . This subcellular localization is critical for its function and overall biochemical activity.
Eigenschaften
IUPAC Name |
5H-imidazo[1,2-b]pyrazole-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2/c10-6(11)4-3-8-9-2-1-7-5(4)9/h1-3,8H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXZGPGBGDRPCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=N1)C(=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90443023 | |
| Record name | 1H-IMIDAZO[1,2-B]PYRAZOLE-7-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90443023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135830-13-6 | |
| Record name | 1H-IMIDAZO[1,2-B]PYRAZOLE-7-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90443023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid derivatives potentially effective against melanoma, including Vemurafenib-resistant melanoma?
A1: The research article focuses on two specific derivatives of 1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid:
Q2: How does the formulation of a hydrogel impact the delivery and efficacy of 1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid derivative 4I?
A2: The researchers developed a hydrogel formulation (R4HG-4I) using a synthesized antibacterial resin (R4) to deliver 4I directly to the skin []. This hydrogel exhibits desirable characteristics like high porosity (85%), excellent swelling capability (552%), and a sustained release profile for 4I, primarily governed by diffusion []. These properties are crucial for topical applications, potentially enhancing drug penetration and prolonging its effect at the target site. This targeted delivery approach could potentially minimize systemic exposure and side effects while improving treatment efficacy.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















